2-Methylindazol-6-amine;dihydrochloride
Description
2-Methylindazol-6-amine dihydrochloride is a synthetic organic compound featuring an indazole core substituted with a methyl group at position 2 and an amine group at position 6, stabilized as a dihydrochloride salt. The dihydrochloride form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-methylindazol-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h2-5H,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKVTJDXDQMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221682-00-4 | |
| Record name | 2-methyl-2H-indazol-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindazol-6-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-iodoaniline with a suitable alkyne in the presence of a palladium catalyst, followed by cyclization to form the indazole ring . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 6-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Methylindazol-6-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylindazol-6-amine;dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related compounds, including indazole derivatives, dihydrochloride salts, and bioactive amines.
Structural Analogues: Indazole Derivatives
2-Methylimidazole (CAS 693-98-1):
- Key Differences : Despite the naming similarity, 2-methylimidazole lacks the indazole backbone and amine substitution. It is primarily used in industrial applications (e.g., polymer synthesis) rather than pharmaceuticals.
({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine Dihydrochloride (CAS 1909309-85-8):
- Structural Similarity : Shares the dihydrochloride salt form but replaces the indazole core with an imidazo-thiazole system.
- Applications : Used in biochemical research; molecular weight (256.15 g/mol) and solubility likely differ due to heterocyclic variations .
Functional Analogues: Dihydrochloride Salts
Levocetirizine Dihydrochloride (CAS 130018-87-0):
- Key Similarity : Both compounds utilize dihydrochloride salts to enhance solubility.
- Pharmacological Role : Levocetirizine is an antihistamine, whereas 2-methylindazol-6-amine dihydrochloride’s applications are inferred to involve kinase inhibition or receptor modulation based on structural parallels .
Putrescine Dihydrochloride (CAS P7505) and Cadaverine Dihydrochloride (CAS C8561):
- Functional Contrast : These biogenic amine dihydrochlorides are used as analytical standards in food science. Unlike 2-methylindazol-6-amine, they lack aromatic heterocycles and are associated with spoilage detection .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Enhancement | Primary Application |
|---|---|---|---|---|
| 2-Methylindazol-6-amine dihydrochloride* | C₈H₁₀Cl₂N₄ | ~245 (estimated) | High (dihydrochloride) | Pharmaceutical research |
| Trientine Dihydrochloride | C₆H₁₈N₄·2HCl | 219.16 | Moderate | Wilson’s disease treatment |
| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | High | Antihistamine |
| Putrescine Dihydrochloride | C₄H₁₂N₂·2HCl | 161.07 | High | Food safety analytics |
*Estimated based on structural analogs .
Biological Activity
2-Methylindazol-6-amine;dihydrochloride is a compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
This compound is characterized by its unique molecular structure, which allows it to interact with various biological macromolecules. The compound's chemical formula is , and it has a molecular weight of 221.1 g/mol. The presence of the methyl group and the amino group contributes to its biological activity by facilitating interactions with enzyme active sites.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. It is known to bind to the active sites of these enzymes, effectively blocking their activity. This inhibition can lead to several biological effects, such as:
- Suppression of Cancer Cell Proliferation : By inhibiting key enzymes involved in cell growth and division.
- Antimicrobial Activity : Potentially disrupting microbial metabolism through enzyme inhibition.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM against certain cancer cell lines, indicating moderate efficacy in cancer treatment .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in several cancers. The reported IC50 values for FGFR1 and FGFR2 inhibition are less than 4.1 nM and 2.0 nM, respectively .
Case Study on Anticancer Activity
A notable case study explored the effects of this compound on human cancer cell lines. The study demonstrated that treatment with the compound led to a significant reduction in cell viability, particularly in breast and lung cancer cells. The researchers attributed this effect to the compound's ability to induce apoptosis (programmed cell death) through the activation of caspase pathways.
Comparative Study with Similar Compounds
In a comparative study involving other indazole derivatives, this compound was found to have superior enzyme inhibition properties compared to its analogs like 1H-Indazole-6-amine. This study highlighted the importance of structural modifications in enhancing biological activity .
Research Applications
The compound is utilized in various research applications:
- Synthesis : It serves as a building block for synthesizing more complex molecules.
- Biological Research : Ongoing studies are investigating its interactions with biological macromolecules and potential therapeutic roles.
Q & A
What are the recommended synthetic routes and critical reaction conditions for 2-Methylindazol-6-amine dihydrochloride?
Basic Research Focus
The synthesis of 2-Methylindazol-6-amine dihydrochloride typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization, amination, and salt formation. For example, analogous compounds (e.g., benzimidazole derivatives) are synthesized using palladium or copper catalysts under controlled temperatures (60–100°C) in solvents like dimethylformamide (DMF) or dichloromethane . The dihydrochloride form is often precipitated using hydrochloric acid after neutralization.
Methodological Tip : Optimize solvent polarity and temperature to enhance cyclization efficiency. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
How can researchers resolve contradictory spectral data (e.g., NMR, IR) during characterization?
Advanced Research Focus
Conflicting spectral data may arise from impurities, tautomerism, or hydrate/salt formation. For example, the dihydrochloride form can exhibit shifted proton signals in NMR due to protonation of amine groups. To address this:
- Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations).
- Use hyphenated techniques like LC-MS to isolate and analyze impurities.
- Conduct variable-temperature NMR to study tautomeric equilibria .
Methodological Tip : Validate purity via HPLC with UV/vis detection (λ = 254 nm) and cross-reference melting points with literature values .
What strategies minimize by-products during dihydrochloride salt formation?
Advanced Research Focus
By-products often stem from incomplete neutralization or competing side reactions (e.g., over-alkylation). Strategies include:
- Precise pH control : Use stoichiometric HCl in a dropwise manner during salt formation.
- Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials .
- Catalyst selection : Employ transition-metal catalysts (e.g., Pd/C) to suppress side reactions during cyclization .
Data Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 2.0–3.0 M | Maximizes salt formation |
| Recrystallization | Ethanol:H₂O (3:1 v/v) | Removes polar impurities |
| Reaction Time | 4–6 hours | Reduces decomposition |
What safety protocols are essential for handling 2-Methylindazol-6-amine dihydrochloride?
Basic Research Focus
This compound requires handling by trained personnel in fume hoods with PPE (gloves, lab coats, goggles). Key hazards include:
- Respiratory irritation : Use NIOSH-approved respirators if powdered forms are aerosolized.
- Skin contact : Wash immediately with soap/water; avoid dimethyl sulfoxide (DMSO) as a solvent to enhance dermal absorption .
Methodological Tip : Store the compound in airtight containers under nitrogen to prevent hygroscopic degradation .
How can microwave-assisted synthesis improve the efficiency of preparing this compound?
Advanced Research Focus
Microwave-assisted organic synthesis (MAOS) reduces reaction times from hours to minutes and enhances yields by 10–15%. For example, amidation steps using carbodiimide coupling agents (e.g., EDC·HCl) achieve ~90% conversion in 20 minutes at 80°C under microwave irradiation .
Methodological Tip : Use sealed vessels to prevent solvent evaporation and monitor temperature/pressure in real time to avoid exothermic side reactions .
What analytical techniques are critical for assessing biological activity in vitro?
Advanced Research Focus
For pharmacological studies (e.g., kinase inhibition):
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins.
- Cellular assays : Use HEK293 or HepG2 cells to evaluate IC₅₀ values via MTT assays.
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
Methodological Tip : Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
